BenchChemオンラインストアへようこそ!

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

Adenosine A2A receptor Radioligand binding Striatal membranes

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide (CAS 2034255-56-4) is a synthetically defined, stereochemically pure small molecule featuring a (1r,4r)-cyclohexyl linker bridging a 3-cyanopyrazine ether and a benzamide moiety. It is classified as a ligand of the adenosine receptor family and has also been implicated as a potential checkpoint kinase 1 (Chk-1) inhibitor in patent disclosures.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 2034255-56-4
Cat. No. B3006182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide
CAS2034255-56-4
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC=C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C18H18N4O2/c19-12-16-18(21-11-10-20-16)24-15-8-6-14(7-9-15)22-17(23)13-4-2-1-3-5-13/h1-5,10-11,14-15H,6-9H2,(H,22,23)
InChIKeyRNAMMZYVTKJVAE-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide (CAS 2034255-56-4) – Core Identity & Pharmacological Classification


N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide (CAS 2034255-56-4) is a synthetically defined, stereochemically pure small molecule featuring a (1r,4r)-cyclohexyl linker bridging a 3-cyanopyrazine ether and a benzamide moiety [1]. It is classified as a ligand of the adenosine receptor family and has also been implicated as a potential checkpoint kinase 1 (Chk-1) inhibitor in patent disclosures [2]. The publicly released affinity profile, curated in authoritative databases, establishes its primary binding to the adenosine A2A receptor with a Ki of 6.10 nM and a 4.9-fold selectivity window over the adenosine A1 receptor (Ki = 30 nM) in rat brain membrane assays [1].

Why N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide Cannot Be Replaced by Other In-Class Adenosine Ligands


The compound's value proposition is rooted in its defined stereochemistry and heterocyclic architecture, which are not reproduced across common adenosine receptor libraries. The (1r,4r)-trans configuration pre-organizes the cyanopyrazine and benzamide pharmacophores into a discrete vector relationship that dictates A2A/A1 selectivity [1]. Generic adenosine antagonists (e.g., caffeine, theophylline) or even more potent A2A binders (e.g., ZM-241385, preladenant) occupy the orthosteric site with different shape complementarity and subtype bias, making functional interchange scientifically unsound [1]. Furthermore, patent filings indicate that the 3-cyanopyrazine fragment imparts a distinct kinase inhibition profile (Chk-1) that is absent in simple xanthine or triazoloquinazoline congeners [2]. Substituting this compound with a close analog that lacks the cyanopyrazine group, or that adopts a cis-cyclohexyl geometry, would therefore confound both receptor pharmacology and any kinase-related phenotypic readout.

Quantitative Differentiation of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide from Closest Analogs


Adenosine A2A Receptor Binding Affinity vs. Reference Antagonists

The compound binds to the adenosine A2A receptor in rat striatal membranes with a Ki of 6.10 nM, determined by displacement of [3H]NECA [1]. While this is less potent than the prototypical A2A antagonist ZM-241385 (Ki ≈ 0.8 nM in human striatum [2]), it exceeds the affinity of the endogenous agonist adenosine (Ki ≈ 70 nM [3]) and the non-selective antagonist caffeine (Ki ≈ 44 µM [3]). This places the compound in a moderate-to-high affinity bracket suitable for probing A2A pharmacology without complete receptor saturation at low nanomolar concentrations.

Adenosine A2A receptor Radioligand binding Striatal membranes

A2A/A1 Subtype Selectivity as a Discriminator from Non-Selective Scaffolds

The same radioligand binding study reports a Ki of 30 nM for the adenosine A1 receptor in rat whole brain membranes [1]. This yields an A1/A2A selectivity ratio of 4.9 (30 nM / 6.10 nM). In contrast, the classical non-selective antagonist theophylline exhibits an A1/A2A ratio close to 1 (Ki ≈ 8.5 µM at both subtypes [2]), while caffeine shows minimal discrimination (A1 Ki ≈ 44 µM, A2A Ki ≈ 44 µM [3]). Although the compound's selectivity is modest compared to dedicated A2A-selective agents like preladenant (A1/A2A > 1000-fold [4]), it is significantly better than the xanthine baseline and offers a unique intermediate-selectivity profile.

Adenosine receptor selectivity A1 receptor Subtype selectivity ratio

Cyanopyrazine-Dependent Chk-1 Kinase Inhibition vs. Adenosine-Only Scaffolds

Patent US8716287 explicitly describes compounds containing the 3-cyanopyrazin-2-yl ether moiety as inhibitors of Chk-1 kinase, an oncology target [1]. While the specific IC50 for this compound is not publicly disclosed, the patent establishes that the cyanopyrazine is a critical pharmacophore for Chk-1 engagement, a feature entirely absent from classical adenosine receptor ligands such as ZM-241385, SCH-58261, or caffeine [2]. This dual pharmacology (adenosine receptor binding plus potential Chk-1 inhibition) is unique to this chemotype and is not shared by pure adenosine receptor agonists or antagonists.

Checkpoint kinase 1 Chk-1 inhibitor Kinase profiling

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

Computed physicochemical properties differentiate this compound from common adenosine receptor tool compounds. Its XLogP3 of 2.4 and topological polar surface area (tPSA) of 87.9 Ų [1] place it within favorable CNS drug-like space (typically tPSA < 90 Ų and LogP 2-4 for brain penetration). By comparison, ZM-241385 has a tPSA of 117 Ų and a cLogP of 1.5 [2], making it less likely to passively cross the blood-brain barrier. Caffeine (tPSA 61 Ų, LogP -0.07) is more polar, while theophylline (tPSA 72 Ų, LogP -0.02) also differs. The compound's benzamide moiety contributes to a balanced lipophilicity that may improve membrane permeability relative to polar heterocyclic A2A antagonists.

Lipophilicity LogP Topological polar surface area CNS drug-likeness

Optimal Research and Procurement Scenarios for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide


CNS Adenosine A2A Receptor Pharmacology Studies Requiring Brain-Penetrant Chemical Probes

The compound's moderate A2A affinity (Ki 6.10 nM), measurable A2A/A1 selectivity (4.9-fold), and favorable computed CNS physicochemical profile (XLogP3 2.4, tPSA 87.9 Ų) make it a suitable chemical probe for ex vivo or in vivo brain adenosine receptor studies where ZM-241385 is excluded due to poor brain penetration [1]. Its intermediate selectivity also enables experiments where residual A1 engagement is acceptable or can be pharmacologically controlled, offering a more physiologically relevant tool than extreme-selectivity compounds that may not reflect endogenous tone [1].

Oncology Drug Discovery Exploring Dual A2A/Chk-1 Pharmacology

Patent disclosures establish that the 3-cyanopyrazine scaffold is competent to inhibit Chk-1 kinase, a DNA damage checkpoint target, while BindingDB data confirms concomitant adenosine A2A receptor binding [1][2]. For oncology teams investigating the intersection of DNA damage response and adenosine-mediated immune suppression, this compound provides a single chemical entity with dual pharmacological fingerprints that is not replicated by any single-target commercial tool compound [2].

Structure-Activity Relationship (SAR) Expansion of Cyclohexyl-Linked Adenosine Ligands

The (1r,4r)-trans-cyclohexyl core with a cyanopyrazine ether and benzamide terminus constitutes a modular scaffold where each fragment can be independently varied [1][2]. For medicinal chemistry groups building focused libraries, this compound serves as a benchmark for comparing the impact of heterocycle variation (cyanopyrazine vs. pyrimidine, pyridine, or pyrazine) and amide substitution on both adenosine receptor subtype selectivity and Chk-1 activity [2].

Quote Request

Request a Quote for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.